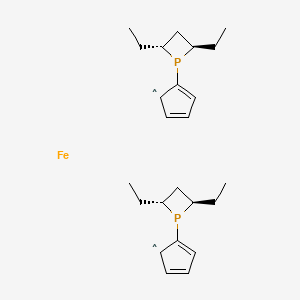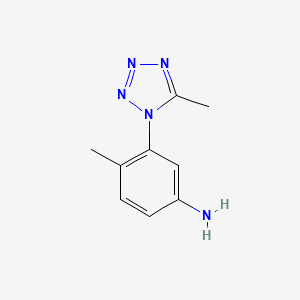
4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Overview
Description
“4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline” is a chemical compound with the CAS Number: 1157100-04-3 . It has a molecular weight of 189.22 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 4-methyl-3-(5-methyl-1H-tetraazol-1-yl)aniline . The InChI Code is 1S/C9H11N5/c1-6-3-4-8(10)5-9(6)14-7(2)11-12-13-14/h3-5H,10H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The compound’s country of origin is UA and it is shipped at normal temperature .Scientific Research Applications
Electroluminescence and Photophysics
Research has demonstrated the synthesis and application of various aniline derivatives, including those structurally related to 4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline, in the field of electroluminescence. These compounds have been utilized in the development of highly luminescent tetradentate bis-cyclometalated platinum complexes, which exhibit significant potential in organic light-emitting diode (OLED) devices due to their efficient electroluminescence properties. Studies reveal that these complexes display a wide range of emissive properties, covering from blue to red regions, making them valuable for various applications in display and lighting technologies (Vezzu et al., 2010).
Synthesis of Organic Materials
Additionally, aniline derivatives play a crucial role in the synthesis of organic materials with potential applications in electronics and photonics. Azo-based phenylthiophene Schiff bases synthesized from reactions involving aniline derivatives have been explored for their optical properties. These materials, characterized by their crystal structures and optical band gap energies, are investigated for their potential in electronic applications, highlighting the versatility of aniline derivatives in material science (Shili et al., 2020).
Electrocatalytic Properties
Research into the electropolymerization of aniline in ionic liquids has shown that polyaniline (PAn) electrodes exhibit significant electrochemical and electrocatalytic activities. These studies indicate the potential of aniline derivatives in catalysis and electrochemical applications, especially for the redox reactions of organic compounds. The findings suggest that aniline derivatives, through electropolymerization, can enhance the performance of electrochemical devices and sensors (Qi et al., 2005).
DNA-Binding Studies and Antioxidant Activities
The study of silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives has provided insights into the DNA-binding properties and antioxidant activities of aniline-based compounds. These complexes demonstrate the ability to intercalate with DNA and exhibit potential antioxidant properties, suggesting their applications in biomedical research, particularly in the development of therapeutic agents (Wu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-methyl-3-(5-methyltetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-3-4-8(10)5-9(6)14-7(2)11-12-13-14/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSQTSHNCFEPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C(=NN=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






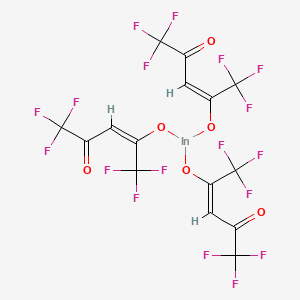
![2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol](/img/structure/B1518481.png)

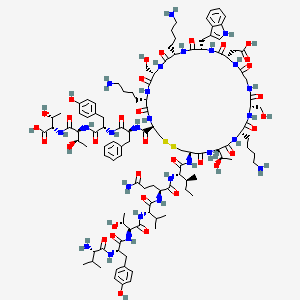
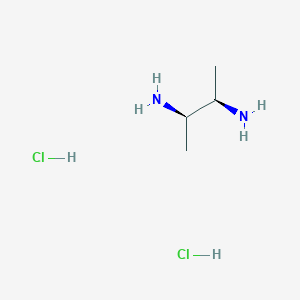
![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)

